(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid
Description
The compound (2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid features a stereospecific pentanoic acid backbone with two critical substituents:
- 5-Benzhydrylfuran-2-carbonyl group: A lipophilic benzhydryl (diphenylmethyl) moiety attached to a furan ring, enhancing membrane permeability and target binding via π-π interactions.
- Diaminomethylideneamino (guanidino) group: A strongly basic functional group capable of hydrogen bonding and ionic interactions, often implicated in enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C24H26N4O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C24H26N4O4/c25-24(26)27-15-7-12-18(23(30)31)28-22(29)20-14-13-19(32-20)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,13-14,18,21H,7,12,15H2,(H,28,29)(H,30,31)(H4,25,26,27)/t18-/m0/s1 |
InChI Key |
KQTJPESSNDKYIC-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(O3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(O3)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzhydryl group: This step often involves Friedel-Crafts alkylation using benzhydryl chloride and a Lewis acid catalyst.
Coupling with the pentanoic acid backbone: This can be done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-CPBA.
Reduction: The benzhydryl group can be reduced to a benzyl group using hydrogenation catalysts.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, KMnO4
Reducing agents: H2/Pd-C, NaBH4
Coupling reagents: EDCI, DCC
Major Products
Oxidation: Formation of furanones
Reduction: Formation of benzyl derivatives
Substitution: Formation of substituted amides or amines
Scientific Research Applications
(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules, emphasizing substituents, molecular weight, and pharmacological implications:
Key Comparative Insights
Lipophilicity and Bioavailability
- The benzhydryl-furan substituent in the target compound confers higher lipophilicity compared to analogs with Boc groups or thiazole rings . This property may improve blood-brain barrier penetration but reduce aqueous solubility.
- In contrast, the Boc-protected analog (MW 374.43) trades lipophilicity for synthetic utility, as the Boc group prevents unwanted reactions during peptide synthesis .
Functional Group Reactivity
- The guanidino group in the target compound and its analogs is a strong hydrogen bond donor, critical for interactions with enzymatic active sites (e.g., nitric oxide synthase inhibition in ’s compound) .
- Methylthio and acetimidamido groups () introduce sulfur-based reactivity, enabling redox-dependent mechanisms or prodrug activation .
Structural Modifications and Pharmacological Outcomes
- Diphenylethoxy acetyl () and benzyloxycarbonyl () groups demonstrate how bulkier substituents can enhance target affinity but may limit pharmacokinetic profiles due to steric hindrance .
- Thiazole-containing analogs () highlight the role of heterocyclic rings in modulating electronic properties and metabolic stability .
Toxicological and Stability Considerations
- Toxicity Data: Limited toxicological information is available for most analogs. For example, 5-hydroxy-2-[(tert-butoxycarbonyl)amino]pentanoic acid () lacks comprehensive toxicity studies, suggesting cautious extrapolation for the target compound .
- Stability: The Boc group in ’s compound enhances stability under acidic conditions, whereas the guanidino group in the target compound may increase susceptibility to enzymatic degradation .
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